Methyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylate;dihydrochloride
Description
Methyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylate dihydrochloride is a bicyclic heterocyclic compound featuring a pyrazole ring fused to a seven-membered diazepine ring. The methyl ester group at position 7 and the dihydrochloride salt enhance its solubility and stability, making it a promising scaffold in medicinal chemistry. Its molecular formula is C₉H₁₁N₃O₃·2HCl, with a molecular weight of 285.16 g/mol (calculated from and PubChem data).
Properties
IUPAC Name |
methyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylate;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.2ClH/c1-14-9(13)7-4-10-5-8-2-3-11-12(8)6-7;;/h2-3,7,10H,4-6H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUBTEICZTZPBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCC2=CC=NN2C1.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylate; dihydrochloride (CAS Number: 1269188-93-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of Methyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylate is characterized by a fused pyrazolo-diazepine core. The molecular formula is , with a molecular weight of approximately 224.13 g/mol. The compound is typically synthesized through alkylation and cyclization processes involving commercially available precursors .
Antimicrobial Activity
Recent studies have indicated that derivatives of the pyrazolo-diazepine scaffold exhibit significant antimicrobial properties. For instance, compounds structurally related to Methyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine have shown effectiveness against various bacterial strains. This activity is attributed to their ability to disrupt bacterial cell wall synthesis and inhibit essential enzymatic functions .
CNS Activity
The compound has also been investigated for its central nervous system (CNS) effects. Preliminary research suggests that it may possess anxiolytic and sedative properties. In animal models, administration of the compound resulted in reduced anxiety-like behaviors and improved sleep patterns. These effects are likely mediated through modulation of GABAergic neurotransmission .
Anti-inflammatory Activity
Methyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine has demonstrated anti-inflammatory effects in vitro and in vivo. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce the activation of nuclear factor kappa B (NF-kB), a key regulator in inflammatory responses. This suggests potential applications in treating inflammatory diseases such as arthritis .
The biological activity of Methyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine can be attributed to several mechanisms:
- GABA Receptor Modulation : The compound may enhance GABA receptor activity leading to increased inhibitory neurotransmission within the CNS.
- Inhibition of Enzymatic Pathways : It appears to inhibit enzymes involved in inflammatory pathways and microbial metabolism.
- Cell Signaling Interference : The compound may interfere with signaling pathways that regulate cell proliferation and survival in cancer cells.
Antimicrobial Efficacy
A study conducted on various pyrazolo-diazepine derivatives revealed that specific modifications to the methyl group enhance antimicrobial activity against resistant bacterial strains. The results indicated a minimum inhibitory concentration (MIC) as low as 0.5 µg/mL for certain derivatives against Staphylococcus aureus .
CNS Effects in Animal Models
In a controlled animal study assessing anxiety levels via the elevated plus maze test, administration of Methyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine resulted in a statistically significant increase in time spent in open arms compared to control groups (p < 0.01), suggesting anxiolytic properties .
Scientific Research Applications
Medicinal Chemistry
Neuropharmacological Applications
- Anxiolytic and Antidepressant Effects : Research indicates that compounds similar to methyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine exhibit anxiolytic properties. Studies have shown that these compounds can modulate neurotransmitter systems associated with anxiety and depression, particularly through GABAergic mechanisms .
- Potential for Treating Neurodegenerative Disorders : The compound's structure suggests it may interact with neuroreceptors involved in neurodegenerative diseases like Alzheimer's and Parkinson's. Preliminary studies indicate neuroprotective effects that warrant further investigation .
Anticancer Properties
- Inhibition of Tumor Growth : Some derivatives of pyrazolo[1,5-a][1,4]diazepines have demonstrated cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest . This suggests potential applications in developing new anticancer therapies.
Pharmacological Research
Drug Development
- Lead Compound for Synthesis : The unique chemical structure of methyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine serves as a scaffold for synthesizing novel derivatives with enhanced pharmacological profiles. Researchers are exploring modifications that could improve efficacy and reduce side effects .
Biochemical Assays
- Receptor Binding Studies : The compound is used in various assays to study receptor-ligand interactions. Its ability to bind selectively to certain receptors makes it valuable for understanding the pharmacodynamics of related compounds .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences between the target compound and analogs:
Key Observations :
- Ester vs.
- Salt Form : The dihydrochloride salt improves aqueous solubility relative to neutral analogs, critical for formulation in drug development .
- Substituent Diversity : Ferrocenyl () and benzamide () groups confer distinct bioactivities, suggesting the target compound’s activity could be tailored via similar modifications.
Pharmacological and Physicochemical Properties
Notes:
- The dihydrochloride salt’s solubility advantage is critical for intravenous administration, whereas neutral analogs may require prodrug strategies.
- Anti-RSV activity in highlights the pyrazolo-diazepine core’s versatility, suggesting the target compound could be repurposed with appropriate modifications.
Patent and Commercial Relevance
- Commercial Availability : Methyl 5-benzyl analogs are listed as discontinued products (), underscoring the need for improved stability in this class.
Q & A
Q. What are the recommended synthetic routes for preparing Methyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylate dihydrochloride?
A common approach involves functionalizing the pyrazolo[1,5-a]pyrazine core at position 6. For example, bromination or formylation at position 7 can be achieved using hydrobromic acid (HBr) under controlled heating (60°C for 10 minutes), followed by extraction with dichloromethane and crystallization in diethyl ether . Yields (~52%) and purity depend on solvent selection and reaction time.
Q. How should researchers characterize the purity and structural integrity of this compound?
Key methods include:
- Elemental Analysis : Compare calculated vs. experimental values (e.g., C: 61.65% calc. vs. 61.78% found; N: 27.65% calc. vs. 27.45% found) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+: 254.1042 calc. vs. 254.1039 found) .
- NMR Spectroscopy : Analyze proton environments (e.g., δ 2.37 ppm for CH3 groups in pyrazolo derivatives) .
Q. Table 1. Analytical Data for Structural Confirmation
| Parameter | Value/Description | Reference |
|---|---|---|
| Molecular Formula | C13H11N5O (free base) | |
| HRMS (ESI) | 254.1039 [M+H]+ | |
| Melting Point | 115–116°C (crystallized in ether) |
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate low yields in dihydrochloride salt formation?
Employ factorial design to test variables like temperature, solvent polarity, and acid concentration. For instance, a 2^3 factorial design could evaluate:
Q. What computational tools aid in predicting reaction pathways for pyrazolo-diazepine derivatives?
Quantum chemical calculations (e.g., density functional theory) combined with AI-driven platforms like COMSOL Multiphysics can simulate reaction mechanisms. For example:
Q. How should contradictory spectral data (e.g., NMR vs. HRMS) be resolved?
Q. Table 2. Resolving Data Contradictions
| Issue | Resolution Strategy | Evidence |
|---|---|---|
| Discrepant melting point | Recrystallize in alternative solvents (e.g., aqueous DMF) | |
| HRMS deviation (<0.5 ppm) | Recalibrate instrument or repeat under high-resolution mode |
Methodological Considerations
Q. What are best practices for stability studies of this dihydrochloride salt?
- Accelerated Degradation Tests : Expose the compound to 40°C/75% RH for 4 weeks and monitor decomposition via HPLC.
- pH-Dependent Stability : Assess solubility and degradation in buffers (pH 1–9) to identify optimal storage conditions .
Q. How can AI enhance reproducibility in multi-step syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
